The FBP2 gene product, known as fructose bisphosphatase 2, is a crucial enzyme in the metabolic pathway of gluconeogenesis. This enzyme catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate and inorganic phosphate, playing a significant role in glucose metabolism. The FBP2 gene is primarily expressed in muscle tissues and is involved in regulating glucose levels during fasting and starvation conditions.
FBP2 is encoded by the FBP2 gene located on chromosome 9 in humans. It is part of a family of enzymes that includes fructose bisphosphatase 1, which has similar functions but differs in tissue distribution and regulation. The gene has been associated with various metabolic disorders, including fructose-1,6-bisphosphatase deficiency and certain types of leukodystrophy .
The synthesis of the FBP2 gene product can be achieved through recombinant DNA technology. The human FBP2 gene can be cloned into expression vectors such as pcDNA3.1+ for overexpression studies. Techniques such as polymerase chain reaction (PCR) are employed to amplify the gene from cDNA or genomic DNA, followed by subcloning into appropriate vectors for expression in host cells .
FBP2 typically exists as a tetrameric enzyme composed of four identical subunits. Each subunit contains distinct functional domains that facilitate its enzymatic activity. Structural studies have shown that FBP2 can adopt different conformations (active R-state and inactive T-state), which are influenced by the binding of allosteric regulators like AMP .
X-ray crystallography has provided insights into the three-dimensional structure of FBP2, revealing a unique cross-like arrangement in its tetrameric form. This structural configuration is essential for its regulatory functions and interactions with other cellular components .
FBP2 catalyzes the following reaction:
This reaction is critical in gluconeogenesis, where it acts to convert non-carbohydrate precursors into glucose.
The enzyme's activity can be measured spectrophotometrically by monitoring the release of inorganic phosphate or by assessing changes in substrate concentration over time. Kinetic studies often reveal Michaelis-Menten parameters that characterize its catalytic efficiency .
FBP2 operates through a mechanism involving substrate binding at its active site, followed by catalysis that involves the hydrolysis of fructose 1,6-bisphosphate. The enzyme's activity is modulated by various factors including substrate concentration and allosteric effectors such as AMP and fructose 2,6-bisphosphate .
Studies indicate that the binding of AMP decreases FBP2's activity by stabilizing its inactive T-state conformation. Conversely, higher concentrations of fructose 2,6-bisphosphate enhance its activity by promoting the active R-state .
FBP2 is typically a soluble protein with a molecular weight of approximately 50 kDa. It exhibits optimal activity at physiological pH (around pH 7.4) and at temperatures consistent with mammalian body temperature (37°C).
The enzyme requires divalent metal ions such as magnesium or manganese for optimal activity, which play a crucial role in stabilizing the transition state during catalysis. The stability and activity of FBP2 can be affected by changes in ionic strength and temperature .
FBP2 has significant implications in metabolic engineering and therapeutic interventions:
The FBP2 gene (fructose-bisphosphatase 2) resides on human chromosome 9q22.32 (GRCh38: 94,558,720-94,593,824 bp), encoding a single predominant transcript in humans (ENST00000371138) that translates into a 339-amino acid protein [ [4] [8]]. While alternative splicing is minimal in mammals, FBP2 5'-untranslated region (UTR) heterogeneity exists. Research in methotrexate-resistant leukemia cells (F2-MTXrA subline) revealed upregulated FBP2 transcripts utilizing distinct 5'-noncoding sequences compared to parental cells, suggesting potential regulatory complexity at the transcriptional or post-transcriptional level [ [1]].
FBP2 expression exhibits significant tissue specificity. It is group-enriched, with the highest expression in skeletal muscle, tongue, and choroid plexus [ [4]]. At the cellular level, it is classified as "cell type enriched" in skeletal myocytes. This contrasts sharply with its paralog FBP1, which is liver and kidney-specific. Single-cell RNA sequencing further confirms predominant FBP2 expression in skeletal myocytes within muscle tissues and identifies enrichment in sebaceous gland cells of the skin [ [4]].
Evolutionarily, FBP2 is highly conserved. Synteny analysis reveals conservation between human chromosome 9 and regions in model organisms like pufferfish (Fugu rubripes) and zebrafish, indicating ancient origins [ [5]]. The mouse Fbp2 gene is located on chromosome 13 (62.98 – 63.01 Mb, GRCm39), and the rat ortholog resides on chromosome 17 (2,241,975-2,259,366 bp, GRCr8) [ [8] [9]].
Table 1: Genomic Features of FBP2 Across Species
Species | Chromosomal Location | Transcript Length (bp) | Protein Length (aa) | Primary Expression Sites |
---|---|---|---|---|
Human (H. sapiens) | 9q22.32 | ~17,105 (Gene) | 339 | Skeletal Muscle, Tongue, Choroid Plexus |
Mouse (M. musculus) | 13 B3 | ~21,545 (Gene) | 339 | Skeletal Muscle, Duodenum, Jejunum |
Rat (R. norvegicus) | 17 | 1,305 (mRNA) | 339 | Skeletal Muscle |
FBP2 is a member of the Li+-sensitive phosphatase family. Its canonical structure comprises several key domains essential for its enzymatic and non-enzymatic functions:
Structural studies reveal that both FBP1 and FBP2 share a core TIM barrel fold characteristic of phosphatases. However, subtle differences in the electrostatic potential and flexibility, particularly within the NTE and the loops surrounding the active site, contribute to FBP2's distinct kinetic properties and protein-protein interaction capabilities [ [6] [7]].
FBP2 exists in a dynamic equilibrium between multiple oligomeric states, primarily dimers and tetramers, which dictate its functional roles:
The transition between dimer and tetramer is central to FBP2's moonlighting functions. Structural studies show that FBP2 tetramers adopt a unique cross-like quaternary structure in the active "R-state" (without inhibitors), where one dimer is twisted approximately 90° relative to the other. This conformation exposes surfaces distinct from the flat FBP1 tetramer and the inhibited T-state FBP2 tetramer, enabling unique protein interactions [ [6] [10]]. Metabolites like lactate indirectly influence oligomerization: astrocyte-derived lactate oxidation in neurons elevates the NADH/NAD+ ratio, decreasing NAD+-mediated tetramerization and favoring the dimeric, mitochondria-associated form, which is crucial for processes like synaptic plasticity [ [3]].
FBP1 and FBP2, despite sharing 76.6% amino acid sequence identity and catalyzing the same reaction, exhibit profound functional divergence stemming from structural and regulatory differences:
Table 2: Key Structural and Functional Differences Between FBP1 and FBP2
Property | FBP1 (Liver Isozyme) | FBP2 (Muscle Isozyme) |
---|---|---|
Primary Tissue Expression | Liver, Kidney | Skeletal Muscle, Heart, Choroid Plexus, Tongue |
AMP Sensitivity (Ki) | Low (Micromolar range: ~1-10 µM) | High (Sub-micromolar range: ~0.1 µM) |
Predominant Oligomer | Tetramer (R-state active, T-state inactive) | Dynamic Equilibrium: Dimer (active) ↔ Tetramer (inactive) |
Catalytic Activity Regulation | Primarily by F2,6BP and AMP | Primarily by AMP and NAD+; Lactate/NAD+ ratio influences dimer/tetramer |
Unique Structural Feature | Relatively flat tetramer in R-state | Cross-like tetramer in R-state; Extended N-terminal Region (NTE) |
Major Non-Catalytic Function (Cytosolic) | Limited reports | Mitochondrial protection (dimer); Microtubule stabilization & mitochondrial motility regulation (dimer) |
Major Non-Catalytic Function (Nuclear) | HIF transcriptional repression (e.g., in ccRCC) | c-Myc-dependent repression (e.g., TFAM); Interaction with NF-κB |
Role in Cancer | Frequent loss in carcinomas (ccRCC, breast etc.); Tumor suppressor | Frequent silencing/suppression in sarcomas; Tumor suppressor |
The structural basis for these differences lies partly in specific residue variations within the allosteric site and the NTE. For instance, residues involved in AMP binding show subtle variations that enhance FBP2's affinity. Furthermore, the FBP2 NTE, absent in FBP1, provides additional interaction surfaces crucial for its moonlighting functions in mitochondrial association, microtubule regulation, and potentially nuclear complex formation [ [6] [7] [10]].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: